Cyclohexyl(3,4-difluorophenyl)methanol
Description
Cyclohexyl(3,4-difluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a cyclohexyl group attached to a methanol-substituted benzene ring with fluorine atoms at the 3- and 4-positions. Fluorine substitution enhances thermal stability and influences intermolecular interactions, making such compounds valuable in advanced material science .
Properties
IUPAC Name |
cyclohexyl-(3,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZOYKZJWNCWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(3,4-difluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 3,4-difluorobenzaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(3,4-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding cyclohexyl(3,4-difluorophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent in anhydrous conditions.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Cyclohexyl(3,4-difluorophenyl)ketone.
Reduction: Cyclohexyl(3,4-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
In organic chemistry, cyclohexyl(3,4-difluorophenyl)methanol serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form ketones or aldehydes and substitution reactions—makes it a versatile intermediate in organic synthesis .
Biological Research
The compound has been studied for its interactions with biological macromolecules. The presence of the difluorophenyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research indicates that such fluorinated compounds may exhibit improved pharmacokinetic properties, which are crucial in designing effective pharmaceuticals .
Medical Applications
In the medical field, this compound is investigated for its potential therapeutic applications. The compound's structure allows it to interact favorably with various biological targets, including receptors and enzymes. Studies have shown that compounds with similar structures can modulate biological activity effectively .
Industrial Applications
This compound is utilized as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the performance characteristics of final products in these industries. Additionally, due to its structural attributes, it can be incorporated into liquid crystalline materials used in electro-optical devices .
Case Study 1: Drug Development
In recent studies focusing on drug candidates targeting sigma receptors, compounds similar to this compound demonstrated significant binding affinities and selectivities. These findings suggest potential pathways for developing new therapeutics aimed at conditions like cancer .
Case Study 2: Agrochemical Synthesis
Research has shown that incorporating this compound into agrochemical formulations can enhance efficacy and stability. This application highlights the compound's role as an essential intermediate in producing more effective agricultural products .
Mechanism of Action
The mechanism of action of Cyclohexyl(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Cyclohexyl(3,4-difluorophenyl)methanol and analogous compounds:
Key Findings:
Structural Influence on Phase Behavior: The 3,4-difluorophenyl group creates an asymmetric dipole, enhancing intermolecular interactions and stabilizing liquid crystalline phases compared to the symmetric 3,5-difluoro isomer . Substitution of methanol with methoxymethyl (as in the third compound) broadens the nematic phase temperature range, making it suitable for thin-film transistor (TFT) displays .
Thermal Stability: Bicyclic cyclohexyl derivatives (e.g., trans-4-[trans-4-(3,4-difluorophenyl)cyclohexyl]cyclohexanemethanol) exhibit higher thermal stability (>150°C) due to rigid trans-cyclohexane linkages .
Synthetic Efficiency :
- Methoxymethyl-substituted analogs achieve high yields (96–98%) via Method A, suggesting robust synthetic routes for functionalized cyclohexane derivatives .
Commercial Relevance :
- The 3,5-difluoro isomer is commercially available but lacks the asymmetric electronic effects critical for advanced LC applications, limiting its utility compared to the 3,4-difluoro counterpart .
Critical Analysis of Functional Differences
- Electro-Optical Performance : Methoxymethyl-substituted compounds demonstrate superior voltage response in LCDs due to their optimized molecular alignment .
Biological Activity
Cyclohexyl(3,4-difluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a 3,4-difluorophenyl moiety through a hydroxymethyl linkage. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown varying degrees of antibacterial and antifungal activities. For instance, derivatives with fluorinated phenyl groups often demonstrate enhanced potency against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Similar fluorinated compounds have shown promising results in reducing oxidative stress markers in vitro .
- Anticancer Potential : Some studies have indicated that this compound may inhibit cancer cell proliferation. Related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential for further investigation in oncology .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is often influenced by the presence of the difluorophenyl group, which can enhance binding affinity due to the electron-withdrawing nature of fluorine.
- Cell Cycle Modulation : Some analogs have been shown to induce cell cycle arrest in cancer cells. This suggests that this compound might similarly affect cellular proliferation pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Antioxidant | Reduction of DPPH radical | |
| Anticancer | Cytotoxicity in MCF-7 and HepG2 cells |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, cyclohexyl derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated significant cytotoxicity with IC50 values ranging from 5 to 20 µM for several derivatives, suggesting that the introduction of a cyclohexyl group could enhance the overall efficacy against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
